4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
CAS No.: 56406-45-2
Cat. No.: VC2268755
Molecular Formula: C10H7N3O3
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56406-45-2 |
---|---|
Molecular Formula | C10H7N3O3 |
Molecular Weight | 217.18 g/mol |
IUPAC Name | 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) |
Standard InChI Key | XIXAYTYRVOIVMM-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O |
Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7N3O3 and a molecular weight of approximately 217.18-217.19 g/mol . The compound features a distinctive structure with both pyridine and pyrimidine rings, making it particularly interesting for medicinal chemistry applications. The pyrimidine ring contains a hydroxy group at position 4 and a carboxylic acid group at position 5, while being connected to a pyridin-2-yl substituent at position 2. This arrangement of functional groups creates a molecule with potential for multiple interaction points in biological systems.
The compound is also known by several synonyms in the scientific literature, including 5-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(2-pyridinyl)-, 5-Pyrimidinecarboxylic acid, 1,4-dihydro-4-oxo-2-(2-pyridinyl)-, and 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid . These alternative names reflect different tautomeric forms or nomenclature conventions used to describe the same chemical entity. The systematic IUPAC name for this compound is 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid, which precisely defines its chemical structure.
Structural Identifiers
The chemical structure of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can be represented by various chemical identifiers that facilitate its recognition in chemical databases and literature. These identifiers provide standardized ways to reference and search for this specific compound across different platforms and research contexts.
Table 1: Chemical Identifiers for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Identifier Type | Value |
---|---|
CAS Number | 56406-45-2 |
Molecular Formula | C10H7N3O3 |
IUPAC Name | 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid |
PubChem CID | 21524402 |
InChI | InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) |
InChI Key | XIXAYTYRVOIVMM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O |
DSSTOX Substance ID | DTXSID30615565 |
These structural identifiers are essential for unambiguous identification of the compound in scientific literature and chemical databases. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide machine-readable representations of the molecular structure, facilitating computational analyses and database searches.
Physical and Chemical Properties
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid possesses several important physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is crucial for researchers working with this compound in laboratory settings or exploring its potential applications.
Physical Properties
The physical state of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid at room temperature is typically a solid powder. Commercial preparations of this compound generally specify a minimum purity of 95%, which is sufficient for most research applications . The compound's solubility characteristics are influenced by its functional groups, particularly the carboxylic acid moiety which enhances its solubility in polar solvents. The hydroxy group at position 4 of the pyrimidine ring can participate in hydrogen bonding, further affecting the compound's solubility profile and interactions with biological systems.
The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups in the molecule contributes to its amphoteric character, allowing it to participate in acid-base reactions depending on the environmental pH. This property has implications for its behavior in biological systems and its potential pharmaceutical applications. The compound's pyrimidine and pyridine rings give it aromatic character, conferring stability and allowing for specific types of chemical reactions typical of aromatic systems.
Chemical Reactivity
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions owing to its functional groups and heterocyclic structure. The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions. The hydroxy group at position 4 of the pyrimidine ring can be involved in various substitution or elimination reactions, providing routes for derivatization of the parent compound. The nitrogen atoms in both the pyridine and pyrimidine rings can act as nucleophiles in certain reactions or coordinate with metal ions, which may have implications for its biological activity.
The compound's pyrimidine derivatives are known to participate in electronically divergent processes with metal catalysts in Suzuki-Miyaura coupling reactions. This reactivity is valuable for the synthetic modification of the compound to create new derivatives with potentially enhanced biological activities. The success of these coupling reactions stems from their exceptionally mild and functional group tolerant reaction conditions, making them suitable for complex molecular synthesis involving this compound.
Biochemical Activity and Mechanism of Action
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid exhibits several biochemical activities that make it of interest for pharmaceutical research. Its heterocyclic structure, containing both pyrimidine and pyridine rings, is common in many bioactive compounds and pharmaceuticals, suggesting potential for diverse biological activities.
Biological Targets and Pathways
Evidence suggests that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid may inhibit collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis. This enzyme plays a vital role in the post-translational modification of collagen, specifically in the hydroxylation of proline residues, which is essential for the proper folding and stability of collagen triple helix. By inhibiting this enzyme, the compound could potentially reduce collagen deposition in tissues, making it of interest for conditions characterized by excessive collagen production such as fibrosis.
Pyrimidine derivatives similar to this compound are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties. The specific mechanisms underlying these activities likely involve interactions with various enzymes and receptors in biological systems. The compound's structural features allow it to potentially interact with multiple biological targets, which explains its diverse range of biological activities.
Cellular Effects
At the cellular level, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis. This effect is significant because activated hepatic stellate cells are the primary source of excessive extracellular matrix production in liver fibrosis. By inhibiting their proliferation, the compound could potentially attenuate the progression of liver fibrosis, a common pathological process in various chronic liver diseases.
The compound's ability to affect various cellular processes makes it a subject of interest in multiple research areas. Its molecular mechanism likely involves binding interactions with specific biomolecules, particularly its binding to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity. This molecular interaction provides a basis for understanding the compound's anti-fibrotic properties and suggests potential therapeutic applications in fibrotic diseases.
Synthesis and Preparation Methods
The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves several chemical steps and typically requires expertise in organic chemistry. Various synthetic routes have been developed, each with its own advantages and limitations in terms of yield, purity, and scale-up potential.
Laboratory Synthesis
The laboratory synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide, which undergoes subsequent nucleophilic substitution with trimethylsilyl cyanide. The resulting compound is then reduced with sodium and ammonium chloride in ethanol solution to yield the desired product.
Research Applications
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid has several important research applications across multiple scientific disciplines, reflecting its versatile chemical structure and biological activities. These applications span from basic chemistry research to potential therapeutic development.
Chemical Research
In the field of chemistry, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its functionalized structure allows for various chemical modifications, making it useful for exploring structure-activity relationships in medicinal chemistry. The compound's participation in Suzuki-Miyaura coupling reactions highlights its utility in developing new synthetic methodologies for heterocyclic compounds, which are important in pharmaceutical research.
The study of this compound also contributes to our understanding of heterocyclic chemistry, particularly the reactivity and properties of pyrimidine and pyridine derivatives. Research involving this compound can provide insights into various aspects of organic chemistry, including reaction mechanisms, stereochemistry, and the influence of electronic and steric factors on chemical reactivity. These fundamental chemical studies lay the groundwork for more applied research in fields such as medicinal chemistry and materials science.
Biological and Medical Research
In biological research, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is studied for its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-fibrotic properties. The compound's ability to inhibit collagen prolyl 4-hydroxylase makes it particularly interesting for research on fibrotic diseases, where excessive collagen deposition leads to tissue scarring and dysfunction. This inhibitory activity could potentially be exploited for the development of anti-fibrotic therapies for conditions such as liver fibrosis, pulmonary fibrosis, and renal fibrosis.
The compound's potential anti-inflammatory properties make it relevant for research on inflammatory conditions, where it could provide insights into novel mechanisms of inflammation regulation. Additionally, its potential antimicrobial activities may contribute to research on new antimicrobial agents, which is especially important given the increasing problem of antimicrobial resistance. Through these diverse biological research applications, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid contributes to our understanding of various physiological and pathological processes and may lead to new therapeutic approaches.
Size | Estimated Delivery | Price Range (USD) |
---|---|---|
100 mg | 8-12 weeks | $136.90 |
250 mg | 8-12 weeks | $232.90 |
1 g | 8-12 weeks | $626.90 |
It's worth noting that production often requires sourcing of specific materials, which can lead to extended delivery times . Researchers planning to use this compound should consider these potential delays in their project timelines. Some suppliers may also offer custom synthesis services for larger quantities or specific purity requirements, though this typically involves longer lead times and higher costs.
Comparison with Related Compounds
Understanding how 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid compares to structurally related compounds provides valuable context for its properties and potential applications. Such comparisons can highlight the unique features of this compound and suggest directions for further research and development.
Structural Analogs
Several compounds share structural similarities with 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, including other pyrimidine derivatives with different substitution patterns. One such related compound is 4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, which differs in having a pyridin-4-yl group instead of a pyridin-2-yl group, and a pyrrolidin-1-yl substituent instead of a hydroxy group. These structural differences likely result in different physicochemical properties and biological activities.
4-Hydroxy-2-pyridone alkaloids represent another class of related compounds that share some structural features with the target compound. These natural products contain a similar pyridone core structure and exhibit diverse biological activities. Comparing the properties and activities of these natural products with synthetic compounds like 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can provide insights into structure-activity relationships and guide the design of new bioactive molecules.
Functional Comparison
The different substitution patterns in structural analogs of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can significantly affect their physicochemical properties and biological activities. For example, the position of the pyridine nitrogen (2-position vs. 4-position) can influence the compound's ability to form hydrogen bonds, coordinate with metal ions, or interact with biological targets. Similarly, the presence of a hydroxy group versus a pyrrolidine substituent alters the compound's polarity, solubility, and potential for specific biological interactions.
These structural differences translate into functional differences that are relevant for various applications. For instance, while 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid shows promise as an inhibitor of collagen prolyl 4-hydroxylase with potential anti-fibrotic applications, related compounds with different substitution patterns might exhibit different biological activities, such as anticancer or antimicrobial properties. Understanding these structure-function relationships is essential for rational design of new compounds with optimized properties for specific applications.
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